N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that features a unique structure combining indole, imidazoquinazoline, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.
Construction of the Imidazoquinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with an aldehyde or ketone under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indole and imidazoquinazoline moieties through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N-cyclohexyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide stands out due to its unique combination of indole, imidazoquinazoline, and acetamide moieties, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c33-24(29-18-8-2-1-3-9-18)16-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)14-17-15-28-21-12-6-4-10-19(17)21/h4-7,10-13,15,18,23,28H,1-3,8-9,14,16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULVNWTQVNKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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